molecular formula C20H15Br B13955186 BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- CAS No. 63018-63-3

BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL-

Cat. No.: B13955186
CAS No.: 63018-63-3
M. Wt: 335.2 g/mol
InChI Key: LMIYILXYMXQTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL-: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of bromine and methyl groups at specific positions on the benz[a]anthracene structure. PAHs like benz[a]anthracene are known for their occurrence in fossil fuels and their formation during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- typically involves the bromination of 7,12-dimethylbenz[a]anthracene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under controlled conditions .

Industrial Production Methods: The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially initiating carcinogenic processes. The bromine and methyl groups influence its reactivity and interaction with enzymes involved in metabolic activation .

Properties

CAS No.

63018-63-3

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

8-bromo-7,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H15Br/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11H,1-2H3

InChI Key

LMIYILXYMXQTNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.